molecular formula C8H11N3O B2476270 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide CAS No. 2097900-66-6

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide

Cat. No.: B2476270
CAS No.: 2097900-66-6
M. Wt: 165.196
InChI Key: WNYSJRZMTYUVLS-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide typically involves the reaction of a substituted aniline with triethylamine in dichloromethane under an ice-water bath, followed by the addition of chloroacetyl chloride . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

    Pyrazole Derivatives: Compounds like 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones.

    Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.

Uniqueness: 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide stands out due to its unique cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole and imidazole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(2-3-10-11)5-4-6(5)8(9)12/h2-3,5-6H,4H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYSJRZMTYUVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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